N-(4-Methoxybenzyl)hydroxylamine

描述

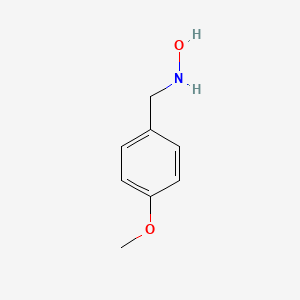

N-(4-Methoxybenzyl)hydroxylamine: is an organic compound with the molecular formula C8H11NO2 It is characterized by the presence of a methoxy group attached to a benzyl ring, which is further connected to a hydroxylamine group

准备方法

Synthetic Routes and Reaction Conditions

-

Reduction of Nitro Compounds: : One common method for synthesizing N-(4-Methoxybenzyl)hydroxylamine involves the reduction of 4-methoxybenzyl nitro compounds. This reduction can be achieved using catalytic hydrogenation or chemical reducing agents such as iron powder in the presence of hydrochloric acid.

-

Amination of Aldehydes: : Another synthetic route involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate. This reaction typically occurs under mild conditions and yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound often employs the reduction of nitro compounds due to its scalability and cost-effectiveness. The process involves the use of large-scale hydrogenation reactors and efficient catalysts to ensure high yield and purity.

化学反应分析

Types of Reactions

-

Oxidation: : N-(4-Methoxybenzyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Reduction: : The compound can be reduced further to form primary amines. This reaction typically uses reducing agents like lithium aluminum hydride or catalytic hydrogenation.

-

Substitution: : this compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.

Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: 4-Methoxybenzyl nitroso compounds, 4-Methoxybenzyl nitro compounds.

Reduction: 4-Methoxybenzylamine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

N-(4-Methoxybenzyl)hydroxylamine is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives, particularly O-(4-Methoxybenzyl)hydroxylamine hydrochloride, are employed in chemical research and analysis due to their reactivity and ability to form stable intermediates .

Table 1: Key Pharmaceutical Applications

Organic Synthesis

The compound plays a crucial role in organic synthesis, particularly in the formation of esters and amines. It is involved in reactions that utilize the hydroxylamine functionality to facilitate transformations such as C–C amination and the formation of protected amino acids .

Case Study: Synthesis of Protected Amino Acids

In a study exploring the use of this compound for protecting amino acids, researchers demonstrated that it effectively forms stable PMB (para-methoxybenzyl) esters. These esters are valuable in peptide synthesis due to their ease of removal under mild acidic conditions . The reaction conditions were optimized to achieve high yields while minimizing racemization.

This compound has been studied for its biological properties, particularly its antibacterial activity. Compounds derived from this hydroxylamine structure have shown potent activity against various bacterial strains, including Micrococcus luteus and Staphylococcus aureus. Research indicates that modifications to the core structure can enhance efficacy and selectivity against specific bacterial targets .

Table 2: Biological Activities of Derivatives

| Compound Type | Target Organism | Activity Level |

|---|---|---|

| N-Alkyl-N-(pyridin-2-yl)hydroxylamines | Micrococcus luteus | Selective and potent |

| PMB-protected derivatives | Staphylococcus aureus | Moderate antibacterial activity |

作用机制

The mechanism by which N-(4-Methoxybenzyl)hydroxylamine exerts its effects involves its ability to interact with various molecular targets. The hydroxylamine group can form covalent bonds with electrophilic centers in enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

相似化合物的比较

Similar Compounds

N-Benzylhydroxylamine: Lacks the methoxy group, resulting in different reactivity and applications.

N-(4-Methylbenzyl)hydroxylamine: Similar structure but with a methyl group instead of a methoxy group, leading to variations in chemical behavior.

N-(4-Chlorobenzyl)hydroxylamine:

Uniqueness

N-(4-Methoxybenzyl)hydroxylamine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it more reactive in certain types of chemical reactions and enhances its potential for use in various scientific and industrial applications.

生物活性

N-(4-Methoxybenzyl)hydroxylamine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

This compound (C₈H₁₁NO₂) is an organic compound characterized by the presence of a hydroxylamine functional group attached to a 4-methoxybenzyl moiety. This structure is significant as it influences the compound's reactivity and biological properties. Hydroxylamines are known for their roles in various biochemical processes, including acting as antioxidants and antimicrobial agents.

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. This method allows for the efficient formation of the desired product with good yields. The chemical structure can be represented as follows:

3.1 Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases. In vitro studies demonstrated that this compound could reduce oxidative damage in cellular models, suggesting its potential as a protective agent against oxidative stress .

3.2 Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Notably, it demonstrates selective antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate potent activity, particularly in resistant strains .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 2.0 |

| Enterococcus faecalis | 4.0 |

| Micrococcus luteus | 1.5 |

3.3 Antiproliferative Activity

In addition to its antimicrobial effects, this compound has shown promising antiproliferative activity against various cancer cell lines. Studies report IC₅₀ values ranging from 1.2 to 5.3 μM, indicating its potential as an anticancer agent . The compound's mechanism may involve the induction of apoptosis in cancer cells, although further studies are required to elucidate this pathway fully.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxylamine group can donate electrons to neutralize free radicals, thereby reducing oxidative stress .

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

- Antiproliferative Mechanism : It may induce cell cycle arrest or apoptosis through modulation of signaling pathways involved in cell growth and survival .

5. Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Antioxidant Activity : A study demonstrated that this compound significantly reduced lipid peroxidation levels in cellular models exposed to oxidative stress .

- Antimicrobial Efficacy : In a comparative study, this compound outperformed traditional antibiotics against resistant strains of bacteria .

- Cancer Cell Line Studies : Research indicated that treatment with this compound led to a marked decrease in cell viability across multiple cancer cell lines, supporting its potential as an anticancer therapeutic .

6. Conclusion

This compound is a compound with significant biological activity, particularly as an antioxidant, antimicrobial, and antiproliferative agent. Its diverse mechanisms of action make it a candidate for further research and development in therapeutic applications. Future studies should focus on optimizing its efficacy and understanding its pharmacokinetics and safety profiles.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-Methoxybenzyl)hydroxylamine derivatives, and how can purity be ensured?

- Answer : A common method involves multi-step synthesis starting from N-hydroxyphthalimide. The PMB (O-(4-methoxybenzyl)) protecting group is introduced via reaction with 4-methoxybenzyl chloride in DMF at 90°C, followed by Boc protection using Boc₂O and Et₃N in THF/H₂O (yield: 90%) . Purity is verified via HPLC and NMR, with emphasis on monitoring deprotection efficiency (e.g., anhydrous acid for PMB removal) .

Q. How is the PMB protecting group utilized in hydroxylamine chemistry, and what are its advantages?

- Answer : The PMB group stabilizes hydroxylamine intermediates against oxidation and enables selective deprotection under mild acidic conditions (e.g., TFA or HCl in anhydrous solvents). This avoids side reactions in complex syntheses, such as antibiotic scaffolds .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Answer : Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and Boc/PMB group integrity.

- HPLC-MS : For monitoring reaction progress and quantifying impurities.

- X-ray crystallography : Used in related analogs (e.g., N-(4-methoxybenzyl)formamide) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis of PMB-protected hydroxylamines?

- Answer : Scale-up challenges include maintaining yield and minimizing side products. A protocol achieving 10.5 g scale uses:

- Solvent optimization : DMF:MeOH mixtures for intermediate steps.

- Temperature control : 60°C for hydrazine-mediated deprotection .

- Catalyst screening : Et₃N as a base to enhance Boc group incorporation efficiency .

Q. What strategies resolve contradictions in reported stability data for hydroxylamine derivatives?

- Answer : Discrepancies in stability (e.g., decomposition under light or moisture) require:

- Comparative studies : Testing under inert atmospheres (N₂/Ar) and varying humidity levels.

- Accelerated stability testing : Using HPLC to track degradation products over time .

Q. How can this compound be applied in derivatizing complex biomolecules like carbohydrates?

- Answer : The hydrochloride salt of O-(4-methoxybenzyl)-hydroxylamine is used to derivatize monosaccharides for enhanced HPLC and MALDI-TOF detection. Key steps include:

- pH control : Reaction at neutral pH to avoid hydrolysis.

- Isotopic labeling : Synthesizing d3 analogs for quantitative mass spectrometry .

Q. What methodological pitfalls arise when using PMB-protected hydroxylamines in peptide coupling reactions?

- Answer : Common issues include:

- Incomplete deprotection : Addressed by extending acid exposure time or using stronger acids (e.g., TFA vs. HCl).

- Racemization : Mitigated via low-temperature (-20°C) deprotection in peptide synthesis .

Q. How do electronic effects of the 4-methoxy group influence reactivity in nucleophilic substitutions?

属性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-5,9-10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPYPWDKUTWCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447964 | |

| Record name | N-(4-Methoxybenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51307-59-6 | |

| Record name | N-(4-Methoxybenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。